molecular formula C9H12ClNO2 B15060510 6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride

6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B15060510
M. Wt: 201.65 g/mol
InChI Key: FJQGFWWHXWCVGK-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or inhibiting key enzymes . The exact mechanism may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride include other benzofuran derivatives, such as:

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 8-Methoxypsoralen

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-11-6-2-3-7-8(10)5-12-9(7)4-6;/h2-4,8H,5,10H2,1H3;1H

InChI Key

FJQGFWWHXWCVGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)N.Cl

Origin of Product

United States

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